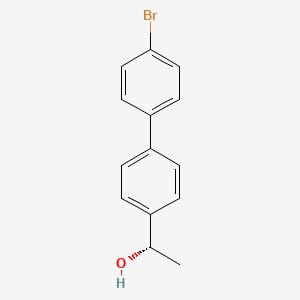
(1S)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol is an organic compound that features a brominated biphenyl structure with an ethanol group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol typically involves the bromination of biphenyl followed by the introduction of an ethanol group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated biphenyl is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.
Industrial Production Methods
Industrial production of (1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl ethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4’-bromo-1,1’-biphenyl-4-carboxylic acid.
Reduction: Formation of 1-(4’-bromo-1,1’-biphenyl-4-yl)ethane.
Substitution: Formation of 1-(4’-substituted-1,1’-biphenyl-4-yl)ethanol derivatives.
Scientific Research Applications
(1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4’-chloro-1,1’-biphenyl-4-yl)ethanol: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(4’-fluoro-1,1’-biphenyl-4-yl)ethanol: Similar structure with a fluorine atom instead of bromine.
(1S)-1-(4’-iodo-1,1’-biphenyl-4-yl)ethanol: Similar structure with an iodine atom instead of bromine.
Uniqueness
(1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activity. The bromine atom’s size and electronegativity also influence the compound’s overall behavior and interactions.
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
(1S)-1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3/t10-/m0/s1 |
InChI Key |
FPVSKKDZHMAXHG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
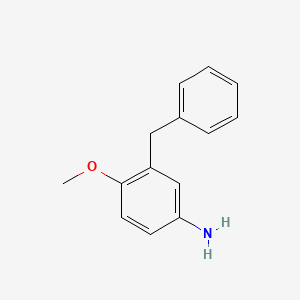
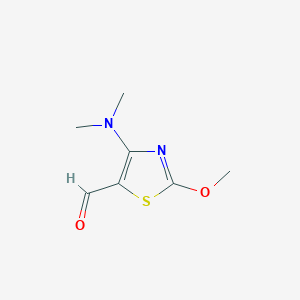

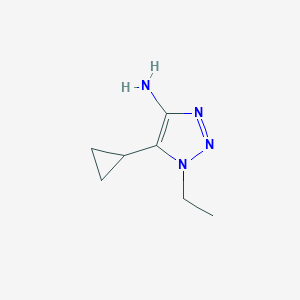
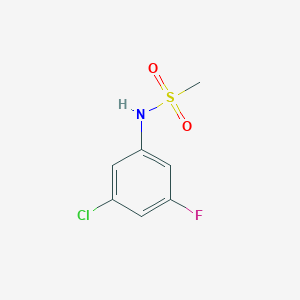


![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
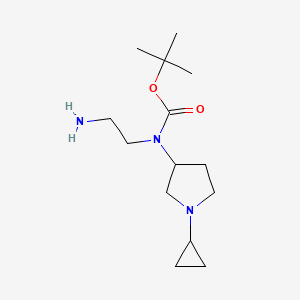
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
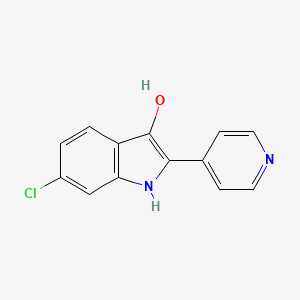
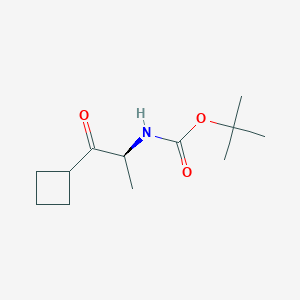
![8-Propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13163642.png)
